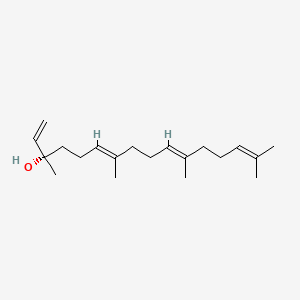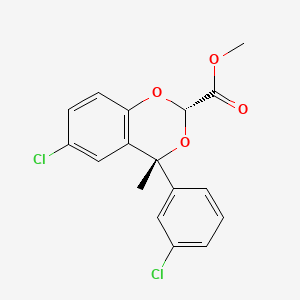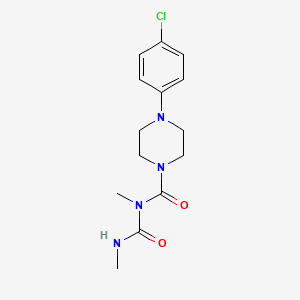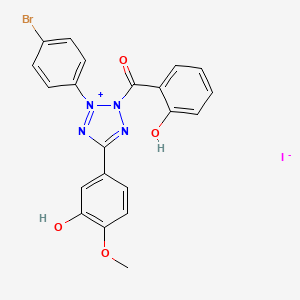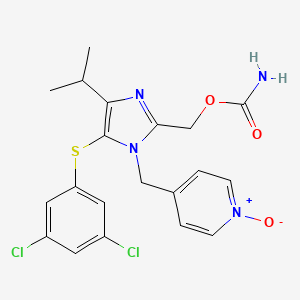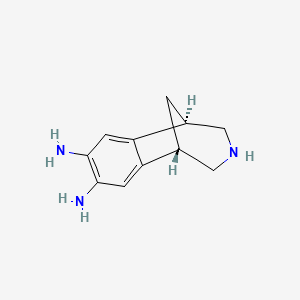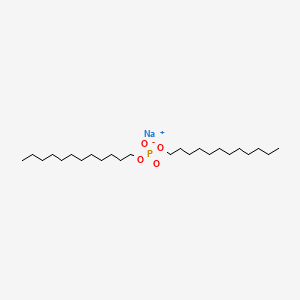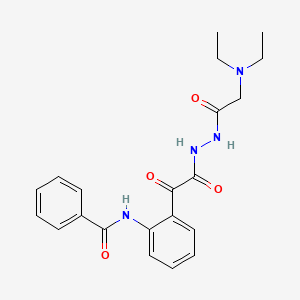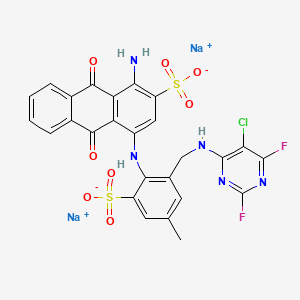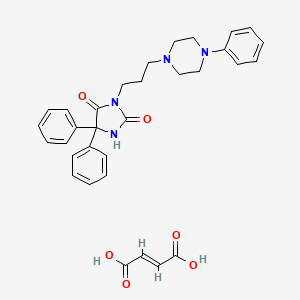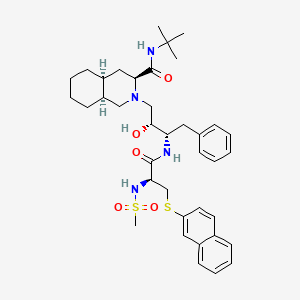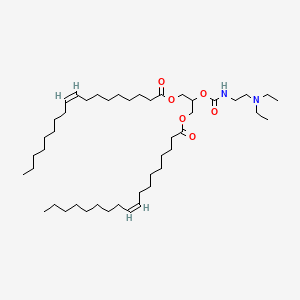
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol: is a synthetic compound with the molecular formula C46H86N2O6 and a molecular weight of 763.2 g/mol . It is characterized by its complex structure, which includes a diethylaminoethyl group and dioleylglycerol backbone. This compound is known for its applications in various scientific fields, particularly in the development of liposomal formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol typically involves the following steps :
Preparation of Dioleylglycerol: Dioleylglycerol is synthesized by esterification of glycerol with oleic acid under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a carbamoylation reaction. This involves reacting dioleylglycerol with diethylaminoethyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Carbamoylation: Introduction of the diethylaminoethyl group using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylaminoethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex lipids and surfactants.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol involves its ability to form liposomal structures . These liposomes can encapsulate drugs, enhancing their stability and bioavailability. The compound interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. The diethylaminoethyl group plays a crucial role in the compound’s cationic nature, which aids in the interaction with negatively charged cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleoylglycerol
- 2-Diethylaminoethyl hexanoate
- Diethylaminoethyl cellulose
Uniqueness
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol is unique due to its specific structure, which combines a diethylaminoethyl group with a dioleylglycerol backbone. This combination imparts unique properties, such as enhanced liposomal formation and improved drug delivery capabilities, distinguishing it from other similar compounds .
Propiedades
Número CAS |
160005-13-0 |
|---|---|
Fórmula molecular |
C46H86N2O6 |
Peso molecular |
763.2 g/mol |
Nombre IUPAC |
[2-[2-(diethylamino)ethylcarbamoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H86N2O6/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(49)52-41-43(54-46(51)47-39-40-48(7-3)8-4)42-53-45(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,43H,5-20,25-42H2,1-4H3,(H,47,51)/b23-21-,24-22- |
Clave InChI |
SDFOCMGSQNWWPN-SXAUZNKPSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)NCCN(CC)CC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


